Cas no 1212849-16-5 ((1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine)

(1S)-1-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-amine is a chiral amine derivative featuring a brominated dimethoxyphenyl scaffold. This compound is of interest in synthetic organic chemistry due to its stereospecific configuration and functionalized aromatic ring, which make it a valuable intermediate for pharmaceutical and agrochemical applications. The presence of the bromine atom at the 3-position and methoxy groups at the 4- and 5-positions offers versatile reactivity for further functionalization, such as cross-coupling reactions or nucleophilic substitutions. Its enantiomeric purity (S-configuration) is particularly advantageous in asymmetric synthesis, enabling the production of optically active compounds with high selectivity. Suitable for use in research and development, this amine provides a robust building block for complex molecule synthesis.
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine structure
1212849-16-5 structure
商品名:(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
CAS番号:1212849-16-5
MF:C10H14BrNO2
メガワット:260.127662181854
CID:6045318
PubChem ID:131167068

(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
    • 1212849-16-5
    • EN300-1894693
    • インチ: 1S/C10H14BrNO2/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-6H,12H2,1-3H3/t6-/m0/s1
    • InChIKey: CTISGCCERFYFSR-LURJTMIESA-N
    • ほほえんだ: BrC1C(=C(C=C(C=1)[C@H](C)N)OC)OC

計算された属性

  • せいみつぶんしりょう: 259.02079g/mol
  • どういたいしつりょう: 259.02079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894693-0.5g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
0.5g
$1124.0 2023-09-18
Enamine
EN300-1894693-0.05g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
0.05g
$983.0 2023-09-18
Enamine
EN300-1894693-2.5g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
2.5g
$2295.0 2023-09-18
Enamine
EN300-1894693-5.0g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
5g
$3396.0 2023-06-01
Enamine
EN300-1894693-0.25g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
0.25g
$1078.0 2023-09-18
Enamine
EN300-1894693-1.0g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
1g
$1172.0 2023-06-01
Enamine
EN300-1894693-10.0g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
10g
$5037.0 2023-06-01
Enamine
EN300-1894693-0.1g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
0.1g
$1031.0 2023-09-18
Enamine
EN300-1894693-5g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
5g
$3396.0 2023-09-18
Enamine
EN300-1894693-10g
(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine
1212849-16-5
10g
$5037.0 2023-09-18

(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine 関連文献

(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amineに関する追加情報

Compound Introduction: (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine (CAS No: 1212849-16-5)

(1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine, identified by its CAS number 1212849-16-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This molecule, characterized by its chiral center and aromatic substituents, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and molecular biology.

The structural motif of (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine consists of an ethylamine backbone attached to a substituted phenyl ring. The presence of both bromine and methoxy groups on the phenyl ring introduces a high degree of electronic and steric complexity, which can be leveraged to modulate the compound's biological activity. This feature is particularly intriguing for medicinal chemists who are seeking to develop novel therapeutic agents with tailored pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine with biological targets. Studies suggest that the bromo and methoxy substituents may engage in specific binding interactions with proteins and enzymes, potentially leading to inhibitory or modulatory effects. These insights have opened up new avenues for designing molecules that can interact selectively with biological pathways relevant to various diseases.

In the realm of drug development, the stereochemistry of (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine is a critical factor. The (1S) configuration at the chiral center can significantly influence the compound's pharmacokinetics and pharmacodynamics. Researchers have been employing advanced synthetic techniques to optimize the stereochemical purity of this compound, ensuring that its biological activity is maximized while minimizing potential side effects.

One of the most compelling aspects of (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine is its potential role in developing treatments for neurological disorders. Preliminary studies have indicated that this compound may interact with neurotransmitter receptors and ion channels, suggesting its utility in modulating neural activity. The ability to fine-tune these interactions could lead to novel therapies for conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodology have made it more feasible to produce this compound in high yields and purity. Techniques such as asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently.

As research continues to unfold, the applications of (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine are expected to expand further. Its versatility as a building block for more complex molecules makes it an invaluable asset in the pharmaceutical industry. Additionally, its potential role in developing targeted therapies for various diseases positions it as a key compound in ongoing drug discovery efforts.

The chemical properties of (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine also make it a subject of interest for materials scientists. Its ability to form stable complexes with other molecules could lead to novel materials with applications in catalysis, sensing, and nanotechnology. By exploring these interdisciplinary connections, researchers can uncover new possibilities for harnessing the full potential of this compound.

In conclusion, (1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1amine (CAS No: 1212849165) represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions in pharmaceuticals and beyond. Its unique chemical profile and biological potential make it a compelling target for further research and development. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.

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